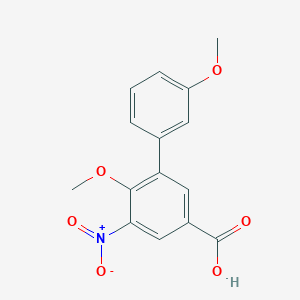

4-Methoxy-3-(3-methoxyphenyl)-5-nitrobenzoic acid

Description

4-Methoxy-3-(3-methoxyphenyl)-5-nitrobenzoic acid is a nitroaromatic compound featuring a benzoic acid backbone substituted with a methoxy group at position 4, a 3-methoxyphenyl group at position 3, and a nitro group at position 4. This substitution pattern confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.

Properties

IUPAC Name |

4-methoxy-3-(3-methoxyphenyl)-5-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO6/c1-21-11-5-3-4-9(6-11)12-7-10(15(17)18)8-13(16(19)20)14(12)22-2/h3-8H,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGSQOXHXJIJTGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=C(C(=CC(=C2)C(=O)O)[N+](=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30743019 | |

| Record name | 3',6-Dimethoxy-5-nitro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30743019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1381944-20-2 | |

| Record name | [1,1′-Biphenyl]-3-carboxylic acid, 3′,6-dimethoxy-5-nitro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1381944-20-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3',6-Dimethoxy-5-nitro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30743019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

4-Methoxy-3-(3-methoxyphenyl)-5-nitrobenzoic acid (CAS No. 1381944-20-2) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of this compound is characterized by the following components:

- Molecular Formula : C15H13NO6

- Molecular Weight : 303.27 g/mol

The biological activity of this compound primarily involves the inhibition of specific enzymes and modulation of cellular processes. Key mechanisms include:

-

Enzyme Inhibition :

- The compound has shown inhibitory effects on various enzymes, including cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory pathways.

- It also interacts with DNA gyrase, an essential enzyme for bacterial DNA replication, indicating potential antibacterial properties.

-

Induction of Apoptosis :

- Studies indicate that this compound can induce apoptosis in cancer cells by upregulating pro-apoptotic proteins such as P53 and BAX while downregulating anti-apoptotic proteins like Bcl-2.

Biological Activity

The biological activities of this compound have been evaluated in various studies, highlighting its potential therapeutic applications.

Anticancer Activity

Research has demonstrated significant cytotoxic effects against several cancer cell lines:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 | 15.0 | Induces apoptosis |

| HCT-116 | 10.5 | Cell cycle arrest at G1/S phase |

| HeLa | 12.0 | Inhibits proliferation |

| MDA-MB-231 | 18.0 | Induces G2/M phase arrest |

These findings suggest that the compound effectively inhibits tumor growth and induces cell death across various cancer types.

Anti-inflammatory Activity

In vitro studies have shown that this compound exhibits anti-inflammatory properties by inhibiting COX and LOX enzymes, which play a critical role in the synthesis of inflammatory mediators. This inhibition can potentially reduce inflammation-related diseases .

Antibacterial Activity

The compound's interaction with DNA gyrase suggests antibacterial potential, particularly against Gram-negative bacteria. Preliminary studies indicate that it may inhibit bacterial growth by disrupting DNA replication processes.

Pharmacokinetics

Pharmacokinetic studies are essential for understanding how the compound behaves in biological systems:

- Absorption : The compound's solubility and stability influence its bioavailability.

- Distribution : It is transported within cells through specific transporters.

- Metabolism : Interactions with cytochrome P450 enzymes may affect the metabolism of other compounds.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Cancer Treatment : A study involving MCF-7 breast cancer cells demonstrated that treatment with this compound led to significant apoptosis, indicating its potential use as an anticancer agent.

- Inflammatory Disorders : In models of inflammation, the compound effectively reduced markers of inflammation, suggesting applications in treating conditions such as arthritis.

Comparison with Similar Compounds

Structural Analogs and Their Key Properties

The following table summarizes critical differences between the target compound and its analogs:

Electronic and Steric Effects

- Nitro Group Influence: The electron-withdrawing nitro group at position 5 in the target compound enhances electrophilic reactivity, similar to 3-methoxy-5-nitrobenzoic acid .

- Methoxy vs. Hydroxy Groups : Replacing the 4-hydroxy group in 4-hydroxy-3-methoxy-5-nitrobenzoic acid with a methoxy group (as in the target compound) decreases acidity (pKa ~4.5 vs. ~2.8 for the hydroxy analog) and alters solubility profiles .

Preparation Methods

Nitration of Methoxy-Substituted Biphenyl Precursors

- Starting Material: 3-alkoxy-4-acetoxybenzaldehyde or related biphenyl aldehydes.

- Reaction: Electrophilic aromatic substitution using nitrating agents such as concentrated nitric acid or fuming nitric acid.

- Solvent: Non-alcoholic solvents like dichloromethane or dichloroethane are preferred to avoid side reactions (e.g., acetal formation).

- Conditions: Controlled temperature and nitrating agent stoichiometry to favor mononitration at the desired position.

- Outcome: Formation of 4-formyl-2-alkoxy-3-nitrophenyl acetate intermediates with minor isomeric by-products (8–20% yield of isomers).

| Parameter | Preferred Conditions |

|---|---|

| Nitrating agent | Concentrated or fuming nitric acid |

| Solvent | Dichloromethane, dichloroethane |

| Temperature | Ambient to slightly elevated |

| Molar ratio (substrate:nitrating agent) | 1:3–8 |

Deacetylation (Hydrolysis) to Hydroxy Derivatives

- Reaction: Hydrolysis of acetyl protecting groups using inorganic bases (e.g., potassium carbonate, sodium hydroxide).

- Solvent: Alcoholic solvents such as methanol or ethanol.

- Temperature: Mild, from -10 °C to 45 °C.

- Outcome: Conversion to 4-hydroxy-3-alkoxy-2-nitrobenzaldehyde intermediates.

Methylation of Hydroxy Groups

- Reagents: Methylating agents such as dimethyl sulfate, methyl iodide, methyl chloride, or methyl bromide.

- Base: Inorganic bases like sodium hydroxide, potassium hydroxide, or potassium carbonate.

- Solvent: Methanol or similar polar solvents.

- Conditions: Heating at 35–55 °C; sealed pressure reactors may be used for volatile methylating agents.

- Outcome: Formation of 3-alkoxy-4-methoxy-2-nitrobenzaldehyde intermediates.

Oxidation of Aldehyde to Carboxylic Acid

- Oxidizing Agents: Potassium permanganate or sodium permanganate under alkaline conditions.

- Base: Sodium hydroxide or potassium hydroxide.

- Molar ratios: Substrate to oxidant typically 1:2–5.

- Outcome: Conversion to 3-alkoxy-4-methoxy-2-nitrobenzoic acid intermediates.

Selective Deprotection to Yield Final Product

- Method 1: Organic base (triethylamine or diisopropylethylamine) with lithium salts (LiCl, LiBr, LiI) at 60–85 °C.

- Method 2: Boron trichloride (BCl3) at 0–15 °C for selective demethylation.

- Outcome: Removal of alkoxy protecting groups selectively at the 3-position without affecting the 4-methoxy group, yielding 4-methoxy-3-(3-methoxyphenyl)-5-nitrobenzoic acid.

- Purification: Recrystallization from mixed solvents (e.g., isopropanol/water or tetrahydrofuran/water) to remove isomers and impurities, achieving >99% purity by HPLC.

Summary Table of Preparation Steps

| Step No. | Transformation | Reagents/Conditions | Key Notes |

|---|---|---|---|

| 1 | Nitration of 3-alkoxy-4-acetoxybenzaldehyde | Concentrated/fuming HNO3, DCM, 1:3–8 ratio | Avoid alcohol solvents; minor isomers formed |

| 2 | Deacetylation | K2CO3 or NaOH, MeOH, -10 to 45 °C | Hydrolysis of acetyl groups |

| 3 | Methylation | Dimethyl sulfate or methyl iodide, base, MeOH, 35–55 °C | Sealed vessel for volatile methylating agents |

| 4 | Oxidation of aldehyde to acid | KMnO4 or NaMnO4, NaOH or KOH, alkaline | Molar ratio 1:2–5; mild conditions |

| 5 | Selective deprotection | BCl3 (0–15 °C) or organic base + Li salts (60–85 °C) | Selective removal of 3-alkoxy group |

| 6 | Purification | Recrystallization from mixed solvents | Removes isomers, >99% purity achieved |

Research Findings and Industrial Relevance

- The described synthetic route offers higher overall yields (over 50% for three key steps) compared to older methods (~24% total yield), reducing production costs and enhancing scalability.

- The use of non-alcoholic solvents during nitration prevents unwanted side reactions, improving selectivity.

- Selective demethylation with boron trichloride or organic base/lithium salt systems provides control over functional group transformations, critical for obtaining the correct substitution pattern.

- The process is amenable to industrial scale-up , with simple operations, environmentally friendly reagents, and easy product isolation by recrystallization.

- The final product purity surpasses 99% by HPLC, suitable for pharmaceutical intermediate applications.

Q & A

Basic Questions

Q. What are the key synthetic routes for preparing 4-Methoxy-3-(3-methoxyphenyl)-5-nitrobenzoic acid?

- Methodology :

- Stepwise Functionalization : Begin with a benzoic acid derivative (e.g., 4-methoxybenzoic acid) and introduce the nitro group via nitration under controlled conditions (HNO₃/H₂SO₄ at 0–5°C). Subsequent coupling of the 3-methoxyphenyl group can be achieved through Suzuki-Miyaura cross-coupling using a boronic acid derivative and Pd catalysis .

- Electrophilic Substitution : Alternatively, Friedel-Crafts acylation may be employed to attach the 3-methoxyphenyl moiety to a pre-nitrated benzoic acid scaffold, though steric hindrance from substituents may require optimized Lewis acid catalysts (e.g., AlCl₃) .

- Critical Considerations : Monitor reaction progress via TLC or HPLC to avoid over-nitration or isomer formation. Purification often involves recrystallization from ethanol/water mixtures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.